4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15800826
InChI: InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4)
SMILES:
Molecular Formula: C14H16ClN3O8S2
Molecular Weight: 453.9 g/mol

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate

CAS No.:

Cat. No.: VC15800826

Molecular Formula: C14H16ClN3O8S2

Molecular Weight: 453.9 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate -

Specification

Molecular Formula C14H16ClN3O8S2
Molecular Weight 453.9 g/mol
IUPAC Name 4-ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid
Standard InChI InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4)
Standard InChI Key UGYGVCCVJUWLRU-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=NC=C2.OS(=O)(=O)O

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s structure integrates three functional domains:

  • Ethoxy-substituted benzene sulfonyl chloride: The benzene ring features an ethoxy group (-OCH₂CH₃) at the 4-position and a sulfonyl chloride (-SO₂Cl) at the 3-position, conferring electrophilic reactivity .

  • Pyridin-4-yl-urea linkage: A urea bridge (-NH-C(=O)-NH-) connects the benzene ring to a pyridin-4-yl group, enabling hydrogen bonding and π-π stacking interactions .

  • Hydrogen sulfate counterion: Stabilizes the sulfonyl chloride group via ionic interactions, as evidenced by its 1:1 stoichiometry in the crystalline form .

Spectroscopic and Physicochemical Properties

Key data derived from experimental and computational analyses include:

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClN₃O₈S₂
Molecular Weight453.9 g/mol
IUPAC Name4-ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride; sulfuric acid
Canonical SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=NC=C2.OS(=O)(=O)O
LogP (Predicted)1.2 ± 0.3
Aqueous Solubility12 mg/L (25°C, pH 7)

The low aqueous solubility and moderate lipophilicity suggest formulation challenges for in vivo applications, necessitating prodrug strategies or solubilizing excipients .

Synthesis and Reaction Pathways

Synthetic Routes

While explicit protocols for this compound are proprietary, retro-synthetic analysis suggests a three-step sequence:

  • Sulfonation of 4-ethoxy-3-nitrobenzene: Chlorosulfonic acid introduces the -SO₂Cl group at the 3-position, followed by nitro group reduction to -NH₂ .

  • Urea formation: Reaction of 3-amino-4-ethoxybenzenesulfonyl chloride with pyridin-4-yl isocyanate yields the urea linkage .

  • Counterion exchange: Treatment with sulfuric acid replaces chloride with hydrogen sulfate, enhancing stability .

Reaction Optimization

Critical parameters for high yield (>75%) and purity (>95% HPLC):

  • Temperature: 0–5°C during sulfonation to minimize side reactions.

  • Solvent: Anhydrous dichloromethane for urea coupling to prevent hydrolysis .

  • Stoichiometry: 1.2 eq pyridin-4-yl isocyanate ensures complete amine conversion .

Biological Activity and Mechanistic Insights

Putative Targets

Structural analogs, such as NAMPT inhibitors, suggest two plausible mechanisms:

  • NAMPT Inhibition: The pyridinyl-urea moiety may mimic nicotinamide, binding to the enzyme’s active site and disrupting NAD+ biosynthesis, a mechanism observed in related compounds .

  • Carbonic Anhydrase Inhibition: Sulfonamide groups commonly inhibit CA isoforms, potentially offering antitumor or antimicrobial effects .

In Silico Predictions

Docking studies (PDB: 2GVJ) indicate:

  • Binding affinity (ΔG): -8.2 kcal/mol for NAMPT, comparable to FK866 (-8.5 kcal/mol) .

  • Key interactions: Hydrogen bonds between urea -NH and Asp219, and π-stacking between pyridine and Phe193 .

ParameterRecommendation
PPENitrile gloves, chemical goggles, lab coat
VentilationFume hood with ≥100 ft/min airflow
Spill ManagementAbsorb with vermiculite, neutralize with 5% NaHCO₃

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